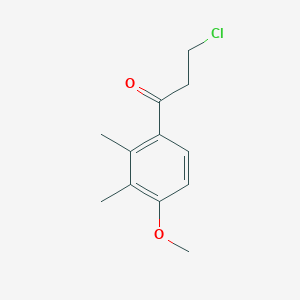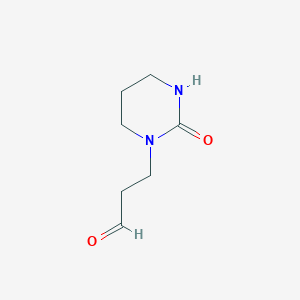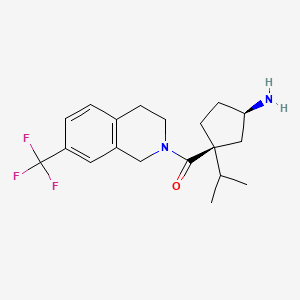
2-Bromo-1-(4-chloropyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(4-chloropyridin-3-yl)ethanone is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a bromine atom and a chlorine atom attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chloropyridin-3-yl)ethanone typically involves the bromination of 1-(4-chloropyridin-3-yl)ethanone. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反応の分析
Types of Reactions
2-Bromo-1-(4-chloropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction: Reactions are conducted in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.
Oxidation: Reactions are performed in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized products.
科学的研究の応用
2-Bromo-1-(4-chloropyridin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as a precursor in the development of drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Bromo-1-(4-chloropyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(2-chloropyridin-4-yl)ethanone
- 1-(2-Bromo-4-chloropyridin-3-yl)ethanone
Uniqueness
2-Bromo-1-(4-chloropyridin-3-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and allows for versatile modifications, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H5BrClNO |
|---|---|
分子量 |
234.48 g/mol |
IUPAC名 |
2-bromo-1-(4-chloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H5BrClNO/c8-3-7(11)5-4-10-2-1-6(5)9/h1-2,4H,3H2 |
InChIキー |
KIBALZNTVRKLIQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1Cl)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5H-Dibenz[b,f]azepine-5-carboxylic acid, 10-methoxy-, methyl ester](/img/structure/B8547281.png)







![2-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-2H-[1,2,3]triazol-4-ylamine](/img/structure/B8547344.png)



